molecular formula C20H24N4O6S2 B6420496 N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 343796-79-2

N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B6420496
CAS RN: 343796-79-2
M. Wt: 480.6 g/mol
InChI Key: BWOVUKHJOVWWQL-UHFFFAOYSA-N
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Description

“N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a compound that belongs to the class of N-phenylacetamide sulphonamides . This compound has been synthesized and studied for its pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, N-(4-acetamidobenzenesulfonyl)glycine was mixed with methyl anthranilate in an appropriate solvent. Phosphorous trichloride was then added to the mixture with continuous stirring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an acetamido group, a benzenesulfonyl group, and a piperazinyl group . The exact molecular structure can be determined using spectroscopic investigations .

Future Directions

The future directions for the study of this compound could include further investigation into its pharmacological activities and potential therapeutic applications. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

properties

IUPAC Name

N-[4-[4-(4-acetamidophenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S2/c1-15(25)21-17-3-7-19(8-4-17)31(27,28)23-11-13-24(14-12-23)32(29,30)20-9-5-18(6-10-20)22-16(2)26/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVUKHJOVWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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